Cinchonidine hydrochloride

Description

Historical Context of Cinchona Alkaloids in Organic Chemistry Research

The story of Cinchona alkaloids is deeply intertwined with the evolution of organic chemistry. dovepress.com Isolated from the bark of the Cinchona tree, these compounds, including quinine (B1679958), quinidine (B1679956), cinchonine (B1669041), and cinchonidine (B190817), were initially recognized for their potent antimalarial properties. rsc.org The first isolation of a Cinchona alkaloid, a mixture later identified as quinine and cinchonine, was achieved in 1820 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou. This milestone not only provided a purified substance for medicinal use but also presented organic chemists with a complex and fascinating molecular architecture to study.

The foray of Cinchona alkaloids into the realm of organic chemistry was firmly established in 1853 when Louis Pasteur utilized them as resolving agents. researchgate.net This pioneering work demonstrated their ability to separate racemic mixtures into their constituent enantiomers through the formation of diastereomeric salts, a technique that became fundamental to the field of stereochemistry. The intricate structures of these alkaloids, possessing multiple stereocenters, also spurred significant efforts in structure elucidation and total synthesis, which in turn laid foundational principles for modern synthetic organic chemistry. dovepress.comunive.it The first asymmetric reaction catalyzed by a Cinchona alkaloid, the addition of hydrogen cyanide to benzaldehyde, was reported as early as 1912, foreshadowing their future role in asymmetric catalysis. dovepress.com

Cinchonidine Hydrochloride as a Key Chiral Auxiliary and Organocatalyst

Cinchonidine, and by extension its hydrochloride salt, has emerged as a particularly valuable member of the Cinchona alkaloid family in asymmetric synthesis. tut.ac.jpunige.ch As a chiral auxiliary, it can be temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.org Although less common than its use as a catalyst, this approach leverages the defined stereochemistry of the cinchonidine backbone to control the formation of new chiral centers. rsc.org

More significantly, this compound and its derivatives have gained widespread recognition as powerful organocatalysts. researchgate.net Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a major pillar of modern synthesis, and Cinchona alkaloids are considered "privileged" catalysts due to their consistent success across a wide range of transformations. dovepress.com Cinchonidine's structure features a basic quinuclidine (B89598) nitrogen, which can act as a Brønsted or Lewis base, and a hydroxyl group at the C9 position, which can participate in hydrogen bonding to activate and orient substrates. nih.gov This bifunctional nature is key to its catalytic efficacy.

The hydrochloride salt is often used to improve solubility and handling characteristics. In many catalytic applications, the active catalyst is generated in situ from the hydrochloride salt by treatment with a base. Furthermore, the quinuclidine nitrogen can be quaternized to form ammonium (B1175870) salts, which are highly effective as chiral phase-transfer catalysts for a variety of enantioselective bond-forming reactions. nih.govmdpi.com

The following table provides examples of reactions where cinchonidine derivatives have been employed as organocatalysts:

| Reaction Type | Catalyst | Substrate 1 | Substrate 2 | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Michael Addition | Cinchonidine-derived thiourea (B124793) | β-Nitrostyrene | Dimethyl malonate | Michael adduct | High | High | rsc.org |

| Michael Addition/Lactonization | OTMS-Cinchonidine | Enone acid | - | anti-Dihydrobenzofuran | 76 | 96 | nih.govcore.ac.uk |

| Asymmetric Hydrogenation | Cinchonidine-modified Pt/Al₂O₃ | Ethyl pyruvate (B1213749) | H₂ | (R)-Ethyl lactate | High | ~80 | acs.org |

| Phase-Transfer Alkylation | N-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Glycine (B1666218) Schiff base | Benzyl (B1604629) bromide | (S)-Phenylalanine derivative | 98 | 94 | mdpi.com |

| [4+2] Cycloaddition | Cinchonidine-derived thiourea | Deconjugated ketone | - | Polycyclic benzofuran (B130515) | Good | High | mdpi.com |

Overview of Contemporary Research Trajectories

Current research continues to expand the applications of this compound and its derivatives, focusing on the development of novel catalysts, the exploration of new reaction methodologies, and the elucidation of reaction mechanisms.

A significant area of investigation involves the synthesis of new cinchonidine-based catalysts with enhanced reactivity and selectivity. tut.ac.jp This includes modifying the C9-hydroxyl group, the vinyl group, or the quinoline (B57606) ring to fine-tune the catalyst's steric and electronic properties. For instance, the development of bifunctional catalysts incorporating hydrogen-bond donors like thiourea or squaramide moieties has led to highly efficient systems for a variety of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and cycloadditions. dovepress.comrsc.orgmdpi.com

There is also a strong focus on applying cinchonidine-based catalysts to the synthesis of complex and medicinally relevant molecules. mdpi.com For example, cinchonidine-derived phase-transfer catalysts have been instrumental in the large-scale synthesis of antiviral drug intermediates. mdpi.com The ability to generate either enantiomer of a product with high selectivity by using the pseudoenantiomeric cinchonidine or cinchonine catalysts makes this class of compounds particularly attractive for pharmaceutical development. mdpi.com

Mechanistic studies are another critical research trajectory. nih.govresearchgate.net Understanding how cinchonidine-based catalysts achieve such high levels of stereocontrol is crucial for the rational design of new and improved catalysts. Researchers employ a combination of kinetic studies, spectroscopic techniques (like NMR and IR), and computational modeling to investigate catalyst-substrate interactions and transition state geometries. nih.gov These studies have highlighted the importance of cooperative hydrogen bonding and the specific conformational preferences of the alkaloid scaffold in achieving high enantioselectivity. researchgate.netnih.gov

The following table highlights some recent research findings involving cinchonidine-based catalysis:

| Research Focus | Catalyst/System | Reaction/Application | Key Finding | Reference |

| Novel Catalyst Synthesis | Cinchonidine-derived glycoconjugates | Plasmepsin inhibition | Designed molecules showed promising binding to the target protein in molecular docking studies, suggesting potential as antimalarial agents. | nih.gov |

| Mechanistic Investigation | Cinchonidine-catalyzed thiophosphorylation | Synthesis of nucleoside 5'-monothiophosphates | A combination of kinetics, NMR, and computational modeling supported a novel reaction mechanism for this class of organocatalyst. | researchgate.net |

| Asymmetric Synthesis of Heterocycles | Cinchonidine-derived squaramide | [3+2] Cycloaddition | Efficient synthesis of complex dispiro[benzothiophenone-indandione-pyrrolidine] derivatives with high enantioselectivity. | mdpi.com |

| Phase-Transfer Catalysis | Polymer-supported cinchonidinium salts | Asymmetric synthesis of α-amino acids | Development of recoverable and reusable catalysts for the enantioselective benzylation of a glycine derivative. | nih.gov |

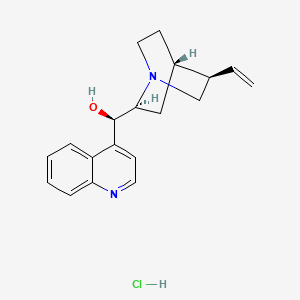

Structure

3D Structure of Parent

Properties

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18-,19+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUHWLVEEVGMBC-YYXOUSRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-57-2, 74220-37-4 | |

| Record name | Cinchonidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonan-9-ol, hydrochloride, (8α,9R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74220-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinchonidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchonidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (8α,9R)-9-hydroxycinchonanium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.603 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINCHONIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/694B15YWQK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Cinchonidine Hydrochloride

Established and Novel Synthetic Pathways for Cinchonidine (B190817) Hydrochloride

The principal method for obtaining cinchonidine is through extraction from the bark of various Cinchona species, where it co-exists with other major alkaloids like quinine (B1679958), quinidine (B1679956), and cinchonine (B1669041). nih.gov Following isolation and purification, cinchonidine base is converted to its hydrochloride salt through a straightforward acid-base reaction with hydrochloric acid.

While total synthesis of cinchona alkaloids has been achieved, these routes are often complex, multi-step processes. For instance, a biomimetic cascade rearrangement has been utilized for an "indole to quinoline" transformation as a key step in an efficient synthesis of (+)-cinchonidine. researchgate.net Another approach developed a synthetic entry to the quinuclidine (B89598) core from a symmetrical, non-stereogenic precursor using a "local-desymmetrization" strategy. researchgate.net However, due to the relative abundance of cinchonidine from natural sources, extraction remains the most economically viable and established pathway for industrial-scale production. nih.gov

Strategies for Chemical Modification and Functionalization

The cinchonidine molecule offers several reactive sites for chemical derivatization, including the C9-hydroxyl group, the quinuclidine ring system, and the quinoline (B57606) moiety. nih.govresearchgate.net These modifications are crucial for fine-tuning the steric and electronic properties of the molecule, primarily to develop highly efficient and selective organocatalysts. clockss.orguliege.be

The secondary hydroxyl group at the C9 position is the most frequently modified site on the cinchonidine scaffold. nih.govclockss.org Its strategic location near the stereogenic centers (C8 and C9) makes it a critical determinant of catalytic activity and enantioselectivity. dovepress.comrsc.org A conformationally mobile, free hydroxyl group is often necessary for good reaction kinetics and high enantioselectivity. uliege.be

Key modifications include:

Etherification and Esterification: The hydroxyl group can be converted into various ethers (e.g., O-alkyl, O-benzyl) and esters. clockss.orgmit.edu These modifications alter the steric bulk around the catalytic core. For example, bulky groups at the C8–C9 carbon can decrease enantiomeric excess, while rigid O-ethers may exhibit different kinetic behaviors compared to more flexible ones. nih.gov

Replacement with Amino Groups: The hydroxyl group can be replaced by an amino group, typically with inversion of configuration at C9, through methods like the Mitsunobu reaction with an azide (B81097) source followed by reduction. nih.gov This yields 9-epi-azido derivatives which are then reduced to form 9-amino-9-deoxy-epi-cinchonidine, a precursor for bifunctional catalysts. dovepress.comnih.gov

Deoxygenation: Removal of the C9-hydroxyl group has been explored to assess its role in catalysis, often resulting in a significant negative effect on enantioselectivity. uliege.beoup.com

| Modification Type | Resulting Functional Group | Reagents/Method | Purpose/Application | Reference |

|---|---|---|---|---|

| Etherification | 9-O-Alkyl/Aryl Ether | Alkylation of the potassium salt | Modulate steric and electronic properties of catalysts | clockss.org |

| Esterification | 9-O-Acyl Ester | Acylation with acid chlorides/anhydrides | Ligand refinement for reactions like Asymmetric Dihydroxylation (AD) | mit.edu |

| Replacement by Azide | 9-epi-Azido | Mitsunobu reaction (e.g., HN3, DPPA) or SN2 from methanesulfonate | Intermediate for 9-amino derivatives | nih.gov |

| Replacement by Amine | 9-epi-Amino | Staudinger reduction of 9-epi-azide | Precursor for bifunctional (thio)urea, squaramide, and sulfonamide catalysts | dovepress.comnih.gov |

| Oxidation | 9-Oxo (Cinchoninone) | Oxidation of the secondary alcohol | Intermediate for further derivatization (e.g., geminal difluoride) | clockss.org |

The quinuclidine ring contains a tertiary amine (N1) that is significantly more basic than the quinoline nitrogen. dovepress.com This nitrogen is a key site for derivatization, primarily through quaternization.

N-Alkylation (Quaternization): The quinuclidine nitrogen can be alkylated with various alkyl halides, most notably benzylic halides, to form quaternary ammonium (B1175870) salts. clockss.org This modification is fundamental to the creation of chiral phase-transfer catalysts (PTCs). nih.gov The nature of the substituent introduced on the nitrogen (e.g., benzyl (B1604629) vs. 9-anthracenylmethyl) has a profound impact on the catalyst's enantioselectivity and reaction rate. clockss.orgnih.gov Blocking the quinuclidine nitrogen through quaternization is also a critical tool in mechanistic studies; for instance, in platinum-catalyzed hydrogenations, this modification leads to a complete loss of enantiodifferentiation, demonstrating the crucial role of this nitrogen in the catalytic cycle. rsc.orgcore.ac.uk In some cases, modifications can lead to rearrangements and ring-opening of the quinuclidine structure. nih.govubbcluj.ro

The quinoline ring, while less commonly modified than the C9-OH group, provides opportunities for introducing new functionalities that can act as hydrogen-bond donors or linkers. A notable strategy involves the introduction of a primary amino group at the 6'-position, creating 6'-amino-cinchonidine. mdpi.comnih.gov This derivative serves as a versatile intermediate for further chemical elaboration. mdpi.comresearchgate.net

A prominent application is the synthesis of triazole-containing derivatives via the Huisgen [3+2] cycloaddition. mdpi.com The synthetic sequence involves:

Diazotization: The 6'-amino group is converted into a diazonium species under acidic conditions. mdpi.comsemanticscholar.org

Azide Formation: The diazonium group is subsequently displaced by an azide ion (e.g., using sodium azide) to yield 6'-azido-cinchonidine. mdpi.comsemanticscholar.org

Cycloaddition: The resulting azide undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a thermal Huisgen cycloaddition with an alkyne (e.g., trimethylsilylacetylene) to form the 1,2,3-triazole ring fused to the quinoline system. mdpi.comresearchgate.net

This methodology allows for the assembly of complex structures, including compounds that carry a quinuclidine ring at both ends of the molecule. researchgate.netmdpi.com

| Starting Material | Reaction | Product | Yield | Reference |

|---|---|---|---|---|

| 6′-Amino-cinchonidine | Diazotization / Azide Substitution | 6′-Azido-cinchonidine | 96% | semanticscholar.org |

| Dihydro-6′-Amino-cinchonidine | Diazotization / Azide Substitution | Dihydro-6′-Azido-cinchonidine | 79% | semanticscholar.org |

| 6′-Azido-cinchonidine | [3+2] Cycloaddition with Trimethylsilylacetylene | 6'-(4-trimethylsilyl-1H-1,2,3-triazol-1-yl)-cinchonidine | Good to excellent | mdpi.com |

| Silylated Triazole Derivative | Desilylation | 6'-(1H-1,2,3-triazol-1-yl)-cinchonidine | 81-87% | mdpi.com |

To enhance catalyst reusability and facilitate product purification, cinchonidine and its derivatives are often immobilized on insoluble supports. beilstein-journals.orgnih.gov This strategy combines the catalytic efficiency of the alkaloid with the practical benefits of heterogeneous catalysis. nih.gov

Common immobilization strategies and supports include:

Polystyrene Resins: Cinchonidine can be covalently attached to polystyrene-based resins, such as Merrifield resin. nih.govunipi.it One method involves using "click" chemistry to anchor soluble alkaloid precursors onto azidomethyl resins. unipi.it

Silica (B1680970) and Alumina (B75360): The alkaloid can be tethered to inorganic supports like silica (SiO₂) or γ-alumina (γ-Al₂O₃). csic.esacs.org This is particularly relevant for creating heterogeneous metal-catalyst systems, such as cinchonidine-modified platinum on alumina for enantioselective hydrogenations. csic.es

Glass Beads: Cinchonidine-squaramide organocatalysts have been immobilized on controlled-pore glass beads, which can be used in both batch and continuous-flow reactors with high efficiency and recyclability. researchgate.netuevora.pt

Polymerization: Cinchonidine derivatives containing a polymerizable group (like the native vinyl group) can be co-polymerized with other monomers (e.g., acrylonitrile) to create main-chain chiral polymers. nih.govresearchgate.net

| Support Material | Immobilization Strategy | Catalyst Type | Application | Reference |

|---|---|---|---|---|

| Polystyrene (Merrifield Resin) | Covalent attachment via 'click' chemistry or N-alkylation | 9-O-ether derivatives; Quaternary ammonium salts (PTC) | Asymmetric ketene (B1206846) dimerization; Asymmetric alkylation | nih.govunipi.it |

| γ-Alumina (γ-Al₂O₃) | Chemical modification with trimethoxysilane-derivatized cinchonidine | Supported Pt catalysts | Enantioselective hydrogenation | csic.es |

| Porous Glass Beads | Covalent immobilization of cinchonine-squaramide | Squaramide organocatalyst | Asymmetric Michael additions in batch and continuous flow | researchgate.netuevora.pt |

| Acrylonitrile Co-polymer | Co-polymerization followed by N-alkylation | Main-chain chiral quaternary ammonium polymer | Phase-transfer catalysis | nih.gov |

| Magnetic Nanoparticles | Attachment of a cinchonidine-thiourea derivative | Thiourea (B124793) organocatalyst | Asymmetric Michael addition | beilstein-journals.org |

Quinoline Ring System Functionalization (e.g., 6'-amino, triazole incorporation)

Exploration of Diastereomeric and Pseudo-enantiomeric Relationships in Synthesis

The Cinchona alkaloids exist as two pairs of diastereomers: (quinine/quinidine) and (cinchonidine/cinchonine). jst.go.jp Within each pair, the compounds have opposite configurations at the C8 and C9 stereocenters. buchler-gmbh.com Cinchonidine ((8S,9R)) and its diastereomer cinchonine ((8R,9S)) are often referred to as a "pseudo-enantiomeric" pair. jst.go.jpbuchler-gmbh.com

While they are structurally diastereomers, in the context of asymmetric catalysis, they frequently act as functional enantiomers, providing access to opposite enantiomers of a product with comparable (though not always identical) levels of enantioselectivity. dovepress.comnih.gov This complementary enantioselectivity is a cornerstone of their application in organic synthesis, allowing chemists to target either the (R)- or (S)-product simply by switching the alkaloid catalyst. jst.go.jpbuchler-gmbh.com

This relationship is exploited in a vast array of asymmetric transformations, including Michael additions, aldol (B89426) reactions, and alkylations. dovepress.comnih.gov However, the subtle structural differences between the pseudo-enantiomers—beyond the C8/C9 configuration—can sometimes lead to uneven catalytic efficiency, a phenomenon that has prompted further research into catalyst modification to resolve these disparities. nih.govacs.org

Spectroscopic and Advanced Characterization Techniques in Cinchonidine Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural and dynamic analysis of cinchonidine (B190817) hydrochloride in solution. It offers detailed insights into the molecule's conformation, enables the monitoring of chemical reactions in real-time, and facilitates the quantitative analysis of complex mixtures.

Conformational Analysis using NOESY-DFT Approaches

The conformational landscape of cinchonidine is complex, with multiple conformers coexisting in solution. The relative populations of these conformers are influenced by the solvent environment. acs.org Techniques combining Nuclear Overhauser Effect Spectroscopy (NOESY) with Density Functional Theory (DFT) calculations have been instrumental in unraveling these conformational equilibria. acs.orgnih.gov

NOESY experiments provide information on through-space proton-proton proximities, which are then used to validate and refine conformational models generated by DFT calculations. nih.gov Research has shown that cinchonidine can exist in several conformational states, often categorized as "closed" or "open" based on the relative orientation of the quinoline (B57606) and quinuclidine (B89598) moieties. acs.orgresearchgate.net In apolar solvents, open conformers are generally more stable, while the stability of closed conformers increases with solvent polarity. acs.org A careful quantitative interpretation of ¹H and ¹³C NMR chemical shifts, alongside vicinal ¹H-¹H spin-spin coupling constants, and compared with DFT-calculated parameters for key conformers, provides a wealth of structural information. nih.gov This integrated NOESY-DFT approach allows for a detailed understanding of the conformational preferences of cinchonidine hydrochloride in different environments, which is critical for understanding its mechanism of action in catalysis. acs.org

Table 1: Key NMR Techniques in Cinchonidine Conformational Analysis

| Technique | Information Provided | Application in Cinchonidine Research |

| ¹H & ¹³C NMR | Chemical shifts and coupling constants provide basic structural information and insights into the electronic environment of nuclei. nih.gov | Used to identify the presence of different conformers and to obtain initial structural constraints. nih.gov |

| NOESY | Detects through-space correlations between protons, providing distance constraints for conformational analysis. arxiv.org | Helps to distinguish between different spatial arrangements of the quinoline and quinuclidine rings, identifying populated conformers. acs.orgresearchgate.net |

| DFT Calculations | Predicts the relative energies and geometries of different conformers. nih.govarxiv.org | Used in conjunction with experimental NMR data to build accurate models of the conformational equilibrium. acs.orgnih.gov |

Application in Reaction Monitoring and Mechanistic Elucidation

The ability to monitor chemical reactions in real-time is a powerful application of NMR spectroscopy. magritek.combeilstein-journals.org On-line NMR reaction monitoring allows for the determination of reaction kinetics, the identification of transient intermediates and byproducts, and the optimization of reaction conditions. magritek.comrsc.orgnih.gov In the context of this compound research, this technique is invaluable for studying its role as a catalyst or chiral modifier. By continuously acquiring NMR spectra as a reaction progresses, researchers can track the consumption of reactants and the formation of products, providing direct insight into the catalytic cycle. magritek.combeilstein-journals.org This approach can reveal crucial details about the mechanism of stereoselection, helping to understand how the conformation of the cinchonidine catalyst influences the stereochemical outcome of a reaction.

NMR-based Profiling of Cinchona Alkaloid Mixtures in Research Samples

¹H NMR spectroscopy is a robust and quantitative method for the analysis of complex mixtures, making it ideal for the profiling of Cinchona alkaloids in various samples. thieme-connect.comnih.govthieme-connect.com This technique allows for the simultaneous identification and quantification of multiple alkaloids, including cinchonidine, quinine (B1679958), and cinchonine (B1669041), without the need for extensive sample separation. thieme-connect.comnih.gov By applying chemometric methods such as Principal Component Analysis (PCA) and Statistical Total Correlation Spectroscopy (STOCSY) to the NMR data, researchers can analyze large datasets of samples and identify variations in alkaloid composition. thieme-connect.comnih.govresearchgate.net This has been successfully applied to the exploratory analysis of historical Cinchona bark collections, revealing insights into the historical use and cultivation of these plants. thieme-connect.comnih.govthieme-connect.com

Vibrational Spectroscopy (FT-IR, Raman) and Computational Assignments

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides complementary information to NMR by probing the vibrational modes of a molecule. nih.govspectroscopyonline.com When combined with computational methods, these techniques offer a detailed picture of molecular structure and intermolecular interactions. nih.govresearchgate.net

Assignment of Low Frequency Modes and Characteristic Vibrations

The vibrational spectra of complex molecules like this compound contain a multitude of bands corresponding to different vibrational modes. The assignment of these bands, particularly in the low-frequency region, can be challenging but is crucial for a complete understanding of the molecule's dynamics. researchgate.net Scaled DFT ab initio calculations are a powerful tool for assigning these vibrational modes. researchgate.net By comparing the computationally predicted vibrational frequencies and intensities with experimental FT-IR and Raman spectra, specific bands can be assigned to particular motions within the molecule, such as the stretching and deformation of the quinoline and quinuclidine rings. researchgate.netmdpi.com For instance, certain vibrational modes associated with the quinoline group can serve as diagnostic markers for the orientation of the molecule when adsorbed on a metal surface. researchgate.net

Table 2: Selected Characteristic Vibrational Frequencies for Cinchona Alkaloids

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique | Reference |

| ~3490 | O–H stretching vibration | FT-IR | mdpi.com |

| ~3134 | N–H stretching of protonated quinuclidine nitrogen | FT-IR | mdpi.com |

| ~1370 | Quinoline ring symmetric stretching mode | Raman | nih.gov |

| ~778 | Deformation of the quinoline group | FT-IR | mdpi.com |

Intermolecular Interaction Studies via Vibrational Signatures

Vibrational spectroscopy is particularly sensitive to intermolecular interactions, such as hydrogen bonding. mdpi.comacs.org Changes in the frequency and intensity of specific vibrational bands can provide direct evidence of these interactions. nih.gov In the solid state, FT-IR and Raman spectroscopy can be used to study the hydrogen bonding network within the crystal lattice of this compound. mdpi.com For example, the O–H and N–H stretching vibrations are sensitive indicators of hydrogen bond formation. mdpi.com Furthermore, when this compound is used as a surface modifier in heterogeneous catalysis, techniques like Attenuated Total Reflection Infrared (ATR-IR) spectroscopy can probe the interactions between the alkaloid and the catalyst surface, as well as with the reactants. acs.orgresearchgate.net These studies are essential for understanding the nature of the chiral induction process at a molecular level.

X-ray Diffraction Studies for Solid-State Structure Elucidation

While guest-free crystal structures of other Cinchona alkaloids such as quinidine (B1679956), cinchonine, and quinine are known, detailed XRD studies on multicomponent crystals containing cinchonidine provide significant insight into its structural behavior. researchgate.net For instance, the single-crystal X-ray diffraction (SCXRD) analysis of a multicomponent crystal formed between an artemisinin (B1665778) derivative (AS) and cinchonidine (CND) reveals detailed structural information. rsc.org

The analysis of this AS-CND cocrystal, grown through slow solvent diffusion, was performed using a diffractometer with a CuKα radiation source at a low temperature (100 K) to minimize thermal vibrations and obtain high-resolution data. rsc.org The resulting data allowed for the determination of the crystal system, space group, and unit cell parameters, which define the crystal's geometry and packing. rsc.org In this specific multicomponent crystal, the stoichiometry was found to be 1:1, with four molecules of the artemisinin derivative and four molecules of cinchonidine in one unit cell. rsc.org The structure is solved using software packages like SHELXT and refined to produce a detailed model of the atomic arrangement. rsc.org Such studies demonstrate how cinchonidine molecules pack in a crystalline lattice and interact with other molecules via hydrogen bonds and other intermolecular forces, which is fundamental to designing new crystalline materials with specific properties. researchgate.netrsc.org

Table 1: Crystallographic Data for Artemisinin-Cinchonidine (AS-CND) Multicomponent Crystal

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2 |

| Z (Molecules per unit cell) | 4 |

| Stoichiometry (AS:CND) | 1:1 |

Data sourced from a study on multicomponent crystals of an artemisinin derivative and cinchona alkaloids. rsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. rsc.org It measures the differential absorption of left- and right-circularly polarized light by a sample. rsc.org Since enantiomers absorb the two types of polarized light differently, CD spectroscopy can be used to distinguish between them and provide information about their absolute configuration and conformation in solution. researchgate.netyoutube.com

In the study of this compound, CD spectroscopy serves as a sensitive probe of its chiral environment. The CD spectrum of a chiral molecule is often unique and can be considered a molecular fingerprint of its stereochemistry. For cinchonidine, which is a diastereomer of cinchonine, CD spectra can clearly distinguish between them. researchgate.net The technique is so effective that it can be used for the quality control of pharmaceutical compounds and to determine the enantiomeric excess in a sample without prior separation. researchgate.net

Research has shown that the CD spectrum of cinchonidine is sensitive to its environment and interactions with other molecules. For example, studies investigating the interaction between cinchonidine and a substrate like ethyl pyruvate (B1213749) in solution have demonstrated distinct changes in the CD spectrum upon complex formation. researchgate.net These spectral alterations, particularly in the wavelength ranges of 275–290 nm and 300–320 nm, provide strong evidence of a modifier-substrate interaction in the liquid phase. researchgate.net The changes in the Cotton effects observed in the spectrum are indicative of conformational shifts or electronic perturbations within the chiral cinchonidine molecule as it binds to the substrate. researchgate.net This application highlights the utility of CD spectroscopy not just for static structural characterization, but also for probing dynamic intermolecular interactions involving chiral compounds. researchgate.netrsc.org

Table 2: Observed Changes in Circular Dichroism Spectra of Cinchonidine

| Condition | Wavelength Range of Pronounced Change | Observation |

|---|---|---|

| Cinchonidine with Ethyl Pyruvate in Toluene | 275–290 nm and 300–320 nm | Alteration of Cotton shifts in the CD spectrum. researchgate.net |

| Cinchonidine with Ethyl Pyruvate in Chloroform | Not specified, but changes observed | Changes in the CD spectrum were noted, though less pronounced than in toluene. researchgate.net |

Data based on studies of cinchonidine-substrate interactions in different solvents. researchgate.net

Theoretical and Computational Investigations of Cinchonidine Hydrochloride

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the fundamental properties of cinchonidine (B190817) hydrochloride at the electronic level. These methods provide a detailed picture of the molecule's structure, energy, and reactivity.

Conformational Space Exploration and Energy Surfaces

The catalytic efficacy of cinchonidine is intrinsically linked to its conformational flexibility. The relative orientation of the quinoline (B57606) and quinuclidine (B89598) rings, defined by the torsional angles T1 (C3'-C4'-C9-C8) and T2 (C4'-C9-C8-N), dictates the shape of the molecule and its interaction with substrates. scielo.brresearchgate.net

Semi-empirical methods like AM1 and PM3 have also been used to explore the potential energy surface (PES) by systematically rotating the key single bonds. scielo.br These studies have located multiple minima on the PES, corresponding to different conformers. scielo.br The energy barriers between these conformers are often low, allowing for interconversion at room temperature. scielo.br

Table 1: Selected Dihedral Angles for Stable Cinchonidine Conformers (AM1 Method)

| Conformer Group | T1 (C8-C9-C4'-C3') Angle Range | Description |

|---|---|---|

| A1, B1, C1 | -94 ± 12° | C9-C8 bond nearly perpendicular to the quinoline ring. |

| A2, B2, C2 | 84 ± 21° | C9-C8 bond nearly perpendicular to the quinoline ring. |

| A3, B3, C3 | 4 ± 9° | C9-C8 bond nearly eclipsing the C4'-C3' bond. |

Data sourced from semi-empirical AM1 calculations. scielo.br

Transition State Analysis in Catalytic Reactions

Understanding the mechanism of catalysis requires a detailed analysis of the transition states (TS) involved in the reaction. Quantum chemical calculations are a powerful tool for locating and characterizing these high-energy structures. By calculating the energy of the transition state, researchers can predict the rate and stereochemical outcome of a reaction. nih.govcam.ac.uk

For example, in the asymmetric acylation of sulfonimidamides catalyzed by a cinchona-phosphinate catalyst, DFT transition state analysis was used to elucidate the turnover-limiting step. nih.gov These calculations revealed that the collapse of a tetrahedral intermediate is the critical step and provided insights into the catalyst-substrate interactions that determine enantioselectivity. nih.gov Similarly, in the conjugate addition of thiols to cycloalkenones, DFT calculations showed that the lowest energy transition state proceeds through a pathway where the enone electrophile is activated by Brønsted acid catalysis and the hydroxyl group of the catalyst orients the nucleophile. cam.ac.uk

Electronic Structure and Reactivity Predictions

The electronic structure of cinchonidine hydrochloride, including the distribution of electron density and the energies of molecular orbitals, is a key determinant of its reactivity. Quantum chemical calculations can predict various electronic properties, such as atomic charges, dipole moments, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

These calculations help to identify the most reactive sites in the molecule. For example, the nitrogen atom of the quinuclidine ring is a primary site for interaction with substrates due to its basicity. scielo.br The hydroxyl group can act as a hydrogen bond donor, further influencing substrate binding. scielo.br DFT calculations have also been used to compute linear polarizability and first-order hyperpolarizability values, providing deeper insight into the molecule's response to electric fields. researchgate.net

Molecular Mechanics and Hybrid QM/MM Approaches

While quantum mechanics provides high accuracy, its computational cost can be prohibitive for large systems. Molecular mechanics (MM) offers a more computationally efficient alternative by using classical force fields to describe molecular interactions. scielo.brnih.gov Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of QM for the reactive center with the efficiency of MM for the surrounding environment, providing a balanced approach for studying complex catalytic systems. researchgate.netacs.org

Molecular mechanics calculations have been used to reinforce experimentally determined structures and to identify additional low-energy conformations of cinchonidine. scielo.br QM/MM approaches have been particularly valuable in studying reactions where the catalyst is large or embedded in a complex environment, such as a solvent or on a solid support. researchgate.netnih.gov For instance, QM/MM calculations using the IMOMM(Becke3LYP:MM3) method have been employed to characterize different reaction paths and their corresponding transition states, successfully predicting the major product in agreement with experimental results. researchgate.net

Modeling of Substrate-Catalyst Interactions and Hydrogen Bonding Networks

The stereoselectivity of cinchonidine-catalyzed reactions arises from the specific interactions between the catalyst and the substrate in the transition state. Computational modeling is essential for visualizing and quantifying these interactions, which include hydrogen bonding and stacking interactions. nih.govresearchgate.net

In many catalytic processes, hydrogen bonding plays a crucial role. researchgate.net For example, in the presence of acetic acid, cinchonidine is protonated at the quinuclidine nitrogen, and both the N-H+ and O-H groups participate in hydrogen bonding with the acetate (B1210297) anion. researchgate.net DFT calculations have shown that the lowest energy pre-reaction complex in some reactions involves a hydrogen bond from the catalyst's hydroxyl group to the substrate. cam.ac.uk The decomposition of the interaction energy between the catalyst and substrate has revealed that stacking interactions between aromatic rings can be the primary factor governing selectivity. researchgate.net

Computational studies have also explored the formation of extensive hydrogen-bonding networks involving the catalyst, substrate, and solvent molecules, which collectively influence the reaction's outcome. nih.govresearchgate.net

Prediction of Stereoselectivity and Enantiomeric Excess

Theoretical and computational chemistry have become indispensable tools for understanding and predicting the outcomes of asymmetrically catalyzed reactions involving Cinchona alkaloids, including this compound. These methods provide detailed insights into the complex interactions at the molecular level that govern stereoselectivity and enantiomeric excess (ee).

Computational techniques, particularly Density Functional Theory (DFT), are widely used to model the mechanism of stereoselective reactions. doria.fiescholarship.org These studies often focus on the transition states of the reaction, as the difference in activation energy between the pathways leading to the (R) and (S) enantiomers determines the enantiomeric excess of the product. By calculating the energies of these diastereomeric transition states, researchers can predict which enantiomer will be formed preferentially and estimate the expected ee. jst.go.jp

A critical factor in the catalytic performance of cinchonidine is the protonation of its quinuclidine nitrogen atom, a state inherent to this compound. unige.ch Computational models have demonstrated that this protonation significantly influences the catalyst's interaction with the substrate. For instance, in the enantioselective hydrogenation of ethyl pyruvate (B1213749) over a Pt/alumina (B75360) catalyst, the use of this compound (CD·HCl) leads to a considerable increase in enantiomeric excess compared to the neutral cinchonidine (CD). unige.ch Theoretical calculations suggest this enhancement is due to the change in the modifier's role from a nucleophile (the lone pair on the quinuclidine nitrogen) to an electrophile (the protonated nitrogen), altering the binding and orientation of the substrate on the catalyst surface. unige.ch

Molecular docking and modeling are also employed to investigate the binding modes of cinchonidine and the substrate. nih.govresearchgate.net In the context of heterogeneous catalysis, DFT calculations can model the adsorption of the modifier on the metal surface (e.g., platinum) and how it creates a chiral environment. doria.firesearchgate.net The conformation of the cinchonidine molecule itself, which can exist in different forms (e.g., open or closed conformers), is also a key parameter. acs.org The relative stability of these conformers can be influenced by the solvent and calculated using ab initio methods, which in turn correlates with the observed enantioselectivity in reactions like the hydrogenation of ketopantolactone. acs.org

For example, DFT calculations have been used to determine the energy differences between the tetrahedral intermediates formed during the hydrolysis of 3-phenyl-2-oxetanone using Cinchona alkaloid-derived catalysts. jst.go.jp These calculations showed a good correlation between the calculated energy differences of the diastereomeric intermediates and the experimentally observed enantiomeric excess, validating the predictive power of the computational models. jst.go.jp

The table below summarizes findings from a computational study on the hydrolytic kinetic resolution of (±)-3-phenyl-2-oxetanone, showcasing the correlation between computationally predicted energy differences and experimental enantioselectivity for different Cinchona alkaloid-derived phase-transfer catalysts (PTCs).

| Catalyst Class | Catalyst Structure | Experimental ee (%) | ΔE (S-TI - R-TI) (kcal/mol) | Predicted Major Enantiomer |

| Quinidine (B1679956) (QD) Class | BnQD | 80 | -1.18 | (S)-Tropic Acid |

| BnQD-CF3 | 77 | -0.99 | (S)-Tropic Acid | |

| Quinine (B1679958) (QN) Class | BnQN | 68 | +1.03 | (R)-Tropic Acid |

| BnQN-CF3 | 41 | +0.47 | (R)-Tropic Acid | |

| Data derived from studies on phase-transfer catalysts in the hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone. jst.go.jp The energy difference (ΔE) between the tetrahedral intermediates (TI) leading to the (S) and (R) products was calculated using DFT. A negative value indicates the (S) enantiomer is favored, while a positive value indicates the (R) enantiomer is favored. |

These computational investigations are crucial for the rational design of new catalysts and for optimizing reaction conditions to achieve higher stereoselectivity and enantiomeric excess. researchgate.net They provide a framework for understanding how the structure of the chiral modifier, the nature of the substrate, and the reaction environment collectively determine the stereochemical outcome of a reaction. doria.fiacs.org

Applications of Cinchonidine Hydrochloride in Asymmetric Catalysis

Organocatalytic Roles of Cinchonidine (B190817) Hydrochloride Derivatives

Derivatives of cinchonidine hydrochloride are versatile organocatalysts, effectively promoting a range of asymmetric reactions. Their utility stems from their ability to act as chiral Brønsted bases, Lewis bases, or as components of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding and other non-covalent interactions. tut.ac.jpdovepress.com This dual activation model is a recurring theme in the catalytic cycles of many reactions discussed below.

Asymmetric Mannich Reactions

Cinchonidine and its derivatives have proven to be effective catalysts for the asymmetric Mannich reaction, a cornerstone carbon-carbon bond-forming reaction that yields β-amino carbonyl compounds. For instance, cinchonidine can catalyze the enantioselective Mannich reaction between β-keto esters and acyl aryl imines with high yields (81-99%) and enantioselectivities (80-96% ee). nih.gov The diastereoselectivity of these reactions can vary significantly, from a 1:1 ratio to greater than 95:5. nih.gov

In a notable application, a cinchonidine-derived squaramide catalyst was employed in the asymmetric Mannich reaction of 1,3-dicarbonyl compounds with pyrazolinone ketimines. uva.es While the pseudoenantiomeric quinidine-derived catalyst often provides the desired product with high stereoselectivity, the cinchonidine-derived catalyst was also effective, albeit with lower selectivity in some cases. uva.es Furthermore, cinchonine-derived urea (B33335) catalysts have been successfully used in the asymmetric Mannich reactions of 5H-oxazol-4-ones with various sulfonamides, affording β-substituted α-hydroxy-β-amino acids in good yields with excellent diastereo- and enantioselectivity. dovepress.com

| Reactants | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) |

| β-keto esters and acyl aryl imines | Cinchonidine (10 mol%) | 81-99 | 80-96 | 1:1 to >95:5 |

| 5H-oxazol-4-ones and sulfonamides | Cinchonine-derived urea | Good | Excellent | Excellent |

| 1,3-dicarbonyl compounds and pyrazolinone ketimines | Cinchonidine-derived squaramide | - | Lower than quinidine (B1679956) catalyst | - |

Asymmetric Michael Additions (e.g., to nitroolefins, cyclic enones)

The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where cinchonidine-derived catalysts have demonstrated significant utility. These catalysts are particularly effective in promoting the addition of various nucleophiles to nitroolefins and cyclic enones. dovepress.combuchler-gmbh.com

Cinchonidine-derived thiourea (B124793) catalysts are powerful tools for enantioselective Michael additions. dovepress.com For example, they have been successfully used in the addition of 3-substituted-N-Boc-oxindoles to vinyl bisphosphonates. dovepress.com The bifunctional nature of these catalysts, where the thiourea moiety activates the electrophile and the tertiary amine of the quinuclidine (B89598) core activates the nucleophile, is key to their success. dovepress.com Similarly, the conjugate addition of malonates to nitroolefins is efficiently catalyzed by cinchonine-based catalysts. buchler-gmbh.com

In the context of cyclic enones, a 9-epi-aminoquinine catalyst, a derivative of the cinchona alkaloid family, has been shown to be highly effective for the asymmetric conjugate addition of nitroalkanes to both acyclic and cyclic enones, achieving high enantioselectivities (91%–99% ee). dovepress.com Furthermore, cinchonidine/cinchonine-derived urea catalysts have been used for the conjugate addition of cyclic 1,3-dicarbonyl compounds to β-substituted 2-enoylpyridines, yielding the Michael adducts in excellent yields and enantioselectivity. dovepress.com

| Nucleophile | Electrophile | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| 3-substituted-N-Boc-oxindoles | Vinyl bisphosphonates | Cinchonidine-derived thiourea | - | - |

| Malonates | Nitroolefins | Cinchonine-based catalyst | - | - |

| Nitroalkanes | Cyclic and acyclic enones | 9-epi-aminoquinine | Moderate to good | 91-99 |

| Cyclic 1,3-dicarbonyl compounds | β-substituted 2-enoylpyridines | Cinchonidine/cinchonine-derived urea | Excellent | Excellent |

Asymmetric Aldol (B89426) Reactions (e.g., isatins, alkyl azlactones)

Cinchonidine derivatives have emerged as powerful organocatalysts for asymmetric aldol reactions, facilitating the formation of β-hydroxy carbonyl compounds with high stereocontrol. These reactions are crucial for the synthesis of many natural products and pharmaceuticals.

In the asymmetric aldol reaction of isatins with pyruvic aldehyde dimethyl acetal, a pseudoenantiomeric pair of catalysts derived from cinchonine (B1669041) and cinchonidine afforded the corresponding R- and S-isomers of 3-substituted 3-hydroxy-2-oxindoles in excellent yields (87%–96%) and high enantioselectivities (89%–97% ee). dovepress.comresearchgate.net Cinchonidine-derived thioureas have also been employed in the asymmetric aldol reaction of isatins with α,β-unsaturated ketones, providing the aldol adducts in moderate to good yields and with moderate to high enantioselectivity. dovepress.com

Another significant application is the catalytic asymmetric direct aldol reaction of α-alkyl azlactones and aliphatic aldehydes. rsc.org This reaction, catalyzed by cinchona alkaloids, provides a valuable route to β-hydroxy-α-amino acids, which are important structural motifs in many natural products. rsc.org The 6′-OH Cinchona alkaloid has been identified as a particularly efficient catalyst for this transformation. researchgate.net

| Aldehyde/Ketone 1 | Aldehyde/Ketone 2 | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Isatins | Pyruvic aldehyde dimethyl acetal | 9-amino-9-dexoxy-epi-cinchonidine | 87-96 | 89-97 |

| Isatins | α,β-unsaturated ketones | Cinchonidine-derived thiourea | 18-98 | 30-97 |

| α-alkyl azlactones | Aliphatic aldehydes | 6′-OH Cinchona alkaloid | - | - |

Cycloaddition Reactions (e.g., CO2 to aziridines)

Cinchonine hydrochloride, the protonated form of cinchonine, has been identified as a metal-free, biocompatible catalyst for the cycloaddition of carbon dioxide (CO2) to N-alkyl aziridines. researchgate.netnih.govresearchgate.net This reaction is significant as it provides a route for CO2 valorization into valuable oxazolidin-2-ones under mild conditions, such as room temperature and atmospheric pressure. researchgate.netnih.gov The bifunctional nature of the protonated cinchonine catalyst is crucial for this transformation, promoting the synthesis of the desired products with excellent regioselectivity. researchgate.netnih.gov The catalyst has also demonstrated remarkable stability, allowing for its recycling and reuse for several consecutive cycles without a significant loss of activity. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| N-alkyl aziridines | Carbon Dioxide (CO2) | Cinchonine hydrochloride | Room temperature, atmospheric pressure | Oxazolidin-2-ones |

Desymmetrization and Kinetic Resolution of Prochiral Substrates (e.g., cyclic anhydrides)

Cinchonidine and its derivatives are effective catalysts for the desymmetrization of prochiral cyclic anhydrides, a process that involves the enantioselective ring-opening of the anhydride (B1165640) to produce chiral hemiesters. nih.govresearchgate.net This method provides access to valuable chiral building blocks for asymmetric synthesis.

The stereochemical outcome of the reaction is dependent on the configuration at the C8 and C9 positions of the cinchona alkaloid. researchgate.net Cinchonidine, with an (8S,9R) configuration, and its pseudoenantiomer cinchonine, with an (8R,9S) configuration, typically yield hemiesters of opposite absolute configurations with comparable levels of enantioselectivity. researchgate.net While early studies using catalytic amounts of cinchona alkaloids resulted in moderate enantioselectivity, the use of modified cinchona alkaloids, such as their ethers, has led to significant improvements, achieving excellent enantioselectivity in the desymmetrization of a wide range of cyclic anhydrides.

Furthermore, cinchonidine derivatives have been utilized in the kinetic resolution of racemic secondary nitroallylic alcohols, combined with the simultaneous desymmetrization of prochiral cyclic anhydrides. thegoodscentscompany.com

| Substrate | Nucleophile | Catalyst | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee, %) |

| Cyclic meso-anhydrides | (R)- and (S)-2-ethylhexanol | Cinchona alkaloids | 92:8-98:2 dr |

| 2,3-dimethylsuccinic anhydride | Methanol (B129727) | Modified cinchona alkaloids | High ee |

| Prochiral and meso anhydrides | Alcohols | Modified cinchona alkaloids | Excellent ee |

Asymmetric Cyanation of Ketones

The asymmetric cyanation of ketones is a valuable transformation for the synthesis of chiral cyanohydrins, which are versatile intermediates in organic synthesis. Cinchona alkaloids, including modified versions of cinchonidine, have been successfully employed as chiral Lewis base catalysts for this reaction. princeton.edu

In one approach, a catalyst generated in situ from a cinchona alkaloid, tetraisopropyl titanate, and an achiral modified biphenol has been shown to be highly effective for the cyanation of ketones using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. nih.gov This method provides the corresponding cyanohydrins in up to 99% yield and 98% ee. nih.gov Another study utilized slightly modified cinchona catalysts for the asymmetric cyanation of ketones, demonstrating the versatility of these alkaloids in promoting this important transformation. princeton.edu

| Substrate | Cyanide Source | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

| Ketones | Trimethylsilyl cyanide (TMSCN) | Cinchona alkaloid / Ti(OiPr)4 / modified biphenol | up to 99 | up to 98 |

| Ketones | - | Modified cinchona alkaloids | - | - |

Asymmetric Hydrogenation Reactions

Cinchonidine and its derivatives are extensively used as chiral modifiers for heterogeneous metal catalysts, particularly platinum (Pt) and palladium (Pd), in asymmetric hydrogenation reactions. unige.chacs.org These systems are highly effective for the enantioselective reduction of substrates containing C=O and C=C bonds.

The solvent and additives also have a profound impact on the reaction's efficiency and stereoselectivity. The use of acetic acid as a solvent or additive often enhances the enantioselectivity in the Pt-catalyzed hydrogenation of activated ketones. unige.ch Furthermore, the addition of tertiary amines, such as triethylamine, can accelerate the reaction rate and improve the ee in the hydrogenation of ethyl pyruvate (B1213749) over Pt/Al2O3 in acetic acid. researchgate.net

In the realm of Pd-catalyzed hydrogenations, cinchonidine-modified catalysts have proven effective for the enantioselective reduction of C=C bonds, particularly in α,β-unsaturated carboxylic acids. unige.choup.com The hydrogenation of (E)-α-phenylcinnamic acid on a cinchonidine-modified Pd/TiO2 catalyst, for example, yields the (S)-enantiomer of 2,3-diphenylpropionic acid with up to 72% ee. oup.com Mechanistic studies suggest a crucial interaction between the C9-hydroxyl group of the cinchonidine and the carboxyl group of the acid substrate is responsible for the high enantioselectivity observed. oup.com

| Substrate | Catalyst | Modifier | Additive/Solvent | Max. Enantiomeric Excess (ee) | Product Configuration |

| Ethyl Pyruvate | 5% Pt/Al2O3 | Cinchonidine | Toluene | 84±2% | (R)-Ethyl Lactate |

| Methyl Pyruvate | Polymer-stabilized Pt | Cinchonidine | Zn2+ | 82.5% | Not Specified |

| (E)-α-Phenylcinnamic Acid | 5 wt% Pd/TiO2 | Cinchonidine | Methanol | 72% | (S)-2,3-Diphenylpropionic acid |

| 4-hydroxy-6-methyl-2-pyrone | Pd/TiO2 | Cinchonidine | Trifluoroacetic Acid | >90% | (S)-product |

C-H Activation Reactions

While more commonly associated with hydrogenation, cinchonidine has also been utilized in the burgeoning field of C-H activation and functionalization. These reactions offer a direct and atom-economical route to modify complex molecules without the need for pre-functionalized starting materials. beilstein-journals.org

One notable example involves the late-stage functionalization (LSF) of the azine core of cinchonidine itself. nih.gov A photoredox-catalyzed amidation reaction has been successfully applied to cinchonidine. This Minisci-type reaction involves the generation of a carbamoyl (B1232498) radical, which then adds to the electron-deficient quinoline (B57606) ring system of the alkaloid. nih.gov This process demonstrates the feasibility of directly installing functional groups onto the cinchonidine scaffold through C-H activation, opening avenues for creating new derivatives with potentially novel catalytic properties. nih.gov

Mechanistic Insights into Cinchonidine-Catalyzed Reactions

Understanding the mechanism by which cinchonidine imparts stereocontrol is fundamental to its rational application and the development of more advanced catalysts. Several models have been proposed to explain its efficacy.

The catalytic prowess of Cinchona alkaloids is often attributed to their bifunctional nature. mdpi.comnih.gov They possess two key functional groups that can simultaneously activate both the electrophile and the nucleophile in a reaction. nih.govdovepress.com

Brønsted Basicity : The quinuclidine ring contains a tertiary nitrogen atom that is significantly basic (pKa ≈ 10-11). mdpi.comdovepress.com This amine can act as a Brønsted base, deprotonating a pronucleophile (such as a thiol, nitroalkane, or phosphite) to generate the active nucleophilic species. mdpi.comdovepress.com

Hydrogen Bonding : The hydroxyl group at the C9 position acts as a hydrogen-bond donor. mdpi.comdovepress.com This allows it to coordinate with and activate an electrophilic substrate, such as the carbonyl group of a ketone or an imine, rendering it more susceptible to nucleophilic attack. dovepress.com

This dual activation model proposes that the cinchonidine catalyst brings the two reacting partners into close proximity within a well-defined, chiral environment, facilitating a highly stereoselective transformation. nih.govdovepress.com For example, in the reaction between isatin (B1672199) and phosphite (B83602) catalyzed by quinine (B1679958) (a diastereomer of cinchonidine), the C9-OH group is thought to activate the isatin's carbonyl group while the tertiary amine activates the phosphite via hydrogen bonding. dovepress.com This cooperative catalysis is believed to stabilize the transition state of the rate-determining step, leading to high enantio- and diastereoselectivity. nih.gov

In many reactions, the catalytic cycle involves the formation of a distinct ion pair between the catalyst and the substrate or an additive. researchgate.netrsc.org This ion-pair catalysis is a key mechanism, particularly in phase-transfer catalysis and in reactions involving acidic or basic additives.

For instance, when cinchonidine is quaternized at the quinuclidine nitrogen with an alkyl or benzyl (B1604629) group, it becomes a chiral phase-transfer catalyst. rsc.org In the presence of a base, it can deprotonate a substrate to form an enolate. This enolate then forms a tight ion pair with the chiral quaternary ammonium (B1175870) cation. rsc.org The steric environment of this ion pair dictates the facial selectivity of the subsequent reaction, such as an alkylation. rsc.org

In another model, the interaction of cinchonidine with a strong acid like trifluoroacetic acid (TFA) in hydrogenation reactions leads to the formation of a cyclic ion pair. unige.ch It has been proposed that this cinchonidine-TFA ion pair, rather than the alkaloid alone, is the true chiral modifier of the metal surface. This ion pair can then interact with the substrate through hydrogen bonding, for example, between the C=O of the TFA and the OH of the substrate, and the OH of the cinchonidine and the C=O of the substrate, creating a highly organized ternary complex that dictates the stereochemical outcome. unige.ch Chiral cation ion-pair catalysis has also been applied in various other transformations, including dihydroxylation and oxidative cyclization reactions. rsc.org

The specific roles of the C9-hydroxyl group and the quinuclidine tertiary amine are critical to the catalytic activity and selectivity of cinchonidine.

The tertiary amine is the primary site of basicity. dovepress.com Its ability to be protonated is crucial for forming ion pairs with acidic substrates or additives, as seen in the hydrogenation of α,β-unsaturated carboxylic acids and in the presence of TFA. unige.choup.com In bifunctional catalysis models, it acts as the Brønsted base to activate the nucleophile. mdpi.comdovepress.com

The C9-hydroxyl group is arguably the most important functional group for achieving high enantioselectivity. researchgate.net Its role as a hydrogen-bond donor is central to activating the electrophile in many proposed mechanisms. dovepress.comrsc.org The importance of this group is highlighted by experiments where its modification leads to a dramatic loss of enantioselectivity. For example, replacing the 9-OH group with a methyl ether in cinchonidine results in a complete loss of enantioselectivity in the hydrogenation of methyl pyruvate. researchgate.net Similarly, in the hydrogenation of (E)-α-phenylcinnamic acid, esterification of the substrate's carboxyl group, which interacts with the C9-OH, also leads to a complete loss of enantioselectivity, supporting the crucial role of this hydrogen-bonding interaction. oup.com The relative stereochemistry at the C8 and C9 positions is also vital, as epimerization at these centers can invert the sense of stereoinduction. researchgate.net

Ion Pair Catalysis Mechanisms

Development of Cinchonidine-Based Chiral Ligands for Metal-Mediated Asymmetric Transformations

Beyond its use as an organocatalyst or a modifier for heterogeneous catalysts, cinchonidine serves as a versatile scaffold for the synthesis of chiral ligands for homogeneous and immobilized metal-mediated transformations. nih.govacs.org The goal is to create a well-defined chiral pocket around a metal center to control the enantioselectivity of reactions like C-C bond formation. researchgate.netrsc.org

One strategy involves the tethering of cinchonidine moieties to solid supports to create robust, recyclable heterogeneous catalysts. acs.org For example, cinchonidine can be chemically anchored near the platinum nanoparticles on a silica (B1680970) or alumina (B75360) support. By carefully controlling the cinchonidine-to-platinum ratio, these immobilized catalysts can match the performance of systems where the chiral modifier is added in solution, as demonstrated in the hydrogenation of ethyl pyruvate. acs.org

Another innovative approach is the creation of self-assembled bifunctional catalysts . wiley.com This involves the non-covalent assembly of a chiral Lewis base (cinchonidine) and a chiral Lewis acid (like a BINOL-titanium complex). The cinchonidine spontaneously coordinates to the metal center of the Lewis acid, forming a cooperative catalyst where the cinchonidine moiety can activate one substrate (e.g., a phosphite) while the Lewis acidic metal center activates the other (e.g., an aldehyde). wiley.com This self-assembly approach has been highly effective in the asymmetric hydrophosphonylation of aldehydes, achieving excellent yields and enantioselectivities. wiley.com

Cinchonidine derivatives have also been developed as ligands for a variety of other metal-catalyzed reactions, including palladium-catalyzed asymmetric allylic alkylations and rhodium-catalyzed conjugate additions. acs.org These ligands often feature modifications at the C9-OH or the quinuclidine nitrogen to fine-tune their steric and electronic properties for optimal interaction with both the metal and the substrates. nih.govrsc.org The development of such ligands represents a powerful strategy to combine the unique chiral architecture of cinchonidine with the broad catalytic scope of transition metals.

Heterogeneous Catalysis with Cinchonidine-Modified Surfaces

The immobilization of chiral catalysts onto solid supports is a cornerstone of green chemistry, facilitating catalyst recovery and reuse. Cinchonidine and its derivatives, particularly this compound, have been extensively studied as chiral modifiers for the surfaces of heterogeneous metal catalysts, bestowing enantioselectivity upon otherwise achiral metal surfaces. This approach has proven highly effective, especially in the asymmetric hydrogenation of various prochiral substrates.

The most prominent application of this technology is in the enantioselective hydrogenation of α-ketoesters, a reaction often referred to as the Orito reaction. researchgate.net Supported platinum (Pt) and palladium (Pd) catalysts are frequently modified by the adsorption of cinchonidine from a solution. researchgate.netunige.ch The presence of the cinchona alkaloid on the metal surface creates a chiral environment, leading to the preferential formation of one enantiomer of the corresponding alcohol product. ucr.edu

Research indicates that the effectiveness of these catalytic systems is highly dependent on several factors, including the structure of the support material, the size of the metal particles, and the reaction conditions. researchgate.netcjcatal.com The interaction between the cinchonidine modifier and the substrate at the catalyst surface is crucial for enantiodifferentiation. Spectroscopic and computational studies suggest that the modifier and reactant form a diastereomeric complex on the metal surface. ucr.edunih.gov The stability and geometry of this complex dictate the stereochemical outcome of the reaction. researchgate.netcore.ac.uk The quinoline part of the cinchonidine molecule is thought to anchor the modifier to the metal surface, while the quinuclidine nitrogen atom interacts with the substrate, often through hydrogen bonding, guiding its orientation for a stereoselective hydrogenation. ucr.educore.ac.ukresearchgate.net

The protonation of the quinuclidine nitrogen atom, as in this compound, has been shown to be particularly beneficial. Studies on the enantioselective hydrogenation of ethyl pyruvate on Pt/alumina revealed that replacing cinchonidine with its hydrochloride salt (CD·HCl) significantly increases the enantiomeric excess (ee). unige.ch This enhancement is attributed to the protonated nitrogen forming a stronger hydrogen-bonding interaction with the carbonyl group of the substrate. unige.chnih.gov The addition of acid co-modifiers, such as trifluoroacetic acid (TFA), can further enhance enantioselectivity by ensuring the protonation of the quinuclidine nitrogen and forming specific acid/base adducts with the cinchonidine modifier on the catalyst surface. unige.chnih.gov

Detailed Research Findings

Extensive research has explored the application of cinchonidine-modified surfaces in the asymmetric hydrogenation of various ketones and olefins. The choice of metal, support, and reaction conditions plays a critical role in the catalyst's performance.

For instance, in the hydrogenation of ethyl pyruvate, Pt catalysts supported on various materials have been investigated. The use of Al2O3-grafted cubic mesoporous silica as a support for a Pt catalyst modified with cinchonidine resulted in high activity and excellent enantioselectivity (ee over 90.2%), comparable to the best commercial Pt/Al2O3 catalysts. cjcatal.com The structured channels of the mesoporous support are believed to enhance the interaction between the Pt nanoparticles and the modifier. cjcatal.com

The following table summarizes the results from the enantioselective hydrogenation of ethyl 2-oxo-4-phenyl-butyrate over cinchonidine-modified Pt catalysts on different mesoporous silica supports, highlighting the influence of the support's channel structure and composition on enantioselectivity.

Table 1: Hydrogenation of Ethyl 2-oxo-4-phenyl-butyrate on Cinchonidine-Modified Pt Catalysts Data sourced from cjcatal.com

| Catalyst Support | Channel Size (nm) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| SBA-15 | 6.2 | 99.0 | 22.0 |

| SBA-15 | 7.6 | 99.0 | 36.0 |

| SBA-15 | 9.2 | 99.0 | 50.0 |

| Cubic Mesoporous Silica | 7.8 | 99.0 | 53.8 |

| Al₂O₃ Modified Cubic Mesoporous Silica | 7.7 | 99.0 | 79.3 |

Another significant area of research is the asymmetric transfer hydrogenation of unsaturated acids. Dihydrocinchonidine-modified palladium catalysts have been successfully used for the enantioselective transfer hydrogenation of (E)-2,3-diphenylpropenoic acids, achieving high conversions and good enantioselectivities. bohrium.com

The development of covalently immobilized cinchonidine catalysts represents a significant advancement, creating more robust and recyclable heterogeneous systems. acs.orgrsc.org Various strategies have been employed, including tethering cinchonidine derivatives to the support material. acs.org These "all-heterogeneous" catalysts have shown performance comparable to systems where the modifier is added to the solution, with the added benefit of simplified product purification and catalyst reuse. acs.org

The following table presents findings from the enantioselective hydrogenation of ethyl pyruvate using cinchonidine-modified Pt/SiO₂ and PtSn/SiO₂ catalysts, demonstrating the effect of adding a second metal (Sn) and varying the modifier concentration.

Table 2: Hydrogenation of Ethyl Pyruvate on Cinchonidine-Modified Pt/SiO₂ and PtSn/SiO₂ Catalysts Data sourced from conicet.gov.ar

| Catalyst | Cinchonidine Conc. (mol/L) | Initial Rate (mol/h·gPt) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Pt/SiO₂ | 1.1 x 10⁻⁴ | 18.0 | 65 |

| Pt/SiO₂ | 2.2 x 10⁻⁴ | 12.0 | 75 |

| PtSn/SiO₂ (Sn/Pt=0.06) | 1.1 x 10⁻⁴ | 8.5 | 70 |

| PtSn/SiO₂ (Sn/Pt=0.12) | 1.1 x 10⁻⁴ | 6.5 | 75 |

| PtSn/SiO₂ (Sn/Pt=0.24) | 1.1 x 10⁻⁴ | 4.2 | 78 |

These studies collectively underscore the power of using this compound and related derivatives to create highly effective and reusable heterogeneous catalysts for asymmetric synthesis. The ability to fine-tune the enantioselectivity through the rational design of the catalyst support and modification conditions continues to drive research in this field.

Analytical Methodologies for Cinchonidine Hydrochloride in Research

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental in the analysis of cinchonidine (B190817) hydrochloride, allowing for its separation from complex matrices and related alkaloids.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of cinchonidine hydrochloride. researchgate.net Reversed-phase HPLC, often utilizing ODS (C18) or C8 columns with acidic mobile phases, is the most prevalent approach. researchgate.net The development of a robust HPLC method requires careful optimization of parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve optimal separation and peak shape. scirp.orgnih.gov For instance, a study successfully separated cinchonidine from other Cinchona alkaloids using a Zorbax SB-C8 column with an isocratic mobile phase of methanol (B129727) and 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 2.8). scirp.org

Method validation is a critical step to ensure the reliability of the analytical data. nih.gov Validation parameters typically include specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). nih.gov One validated method for the direct assay of nanostructured lipid carrier's cinchonine (B1669041), a closely related alkaloid, demonstrated good selectivity with a retention time of approximately 4.1 minutes and a tailing factor of 1. jrespharm.com The validation of this method also confirmed its linearity (R² = 0.9998), sensitivity (LOD 1.2016 mg/L and LOQ 4.0054 mg/L), precision (RSD <2%), and accuracy (recovery 99.52 – 99.87%). jrespharm.com

Table 1: Example HPLC Method Parameters for Cinchona Alkaloid Analysis

| Parameter | Condition | Reference |

| Column | Zorbax SB-C8, 150 mm × 4.6 mm, 3.5 µm | scirp.org |

| Mobile Phase | Methanol and 10 mM ammonium formate buffer (pH 2.8) (40:60, v/v) | scirp.org |

| Flow Rate | 1 mL min⁻¹ | scirp.org |

| Column Temperature | 35°C | scirp.org |

| Detection Wavelength | 230 nm | scirp.org |

| Injection Volume | 10 µL | scirp.org |